
4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt is a chemical compound with the molecular formula C20H15NaO3 and a molar mass of 326.32 g/mol . This compound is known for its unique structure, which includes both hydroxyphenyl and hydroxy-m-tolyl groups attached to a cyclohexa-2,5-dien-1-one ring. It is commonly used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt typically involves the condensation of 4-hydroxybenzaldehyde with 4-hydroxy-m-tolyl ketone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of catalysts to speed up the reaction and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The hydroxy groups in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated phenols.
Aplicaciones Científicas De Investigación
4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activities by inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of the compound.
4-Hydroxy-m-tolyl ketone: Another precursor used in the synthesis.
Quinones: Oxidation products of the compound.
Alkylated phenols: Substitution products of the compound.
Uniqueness
What sets 4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt apart from similar compounds is its dual hydroxyphenyl and hydroxy-m-tolyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
84501-57-5 |
|---|---|
Fórmula molecular |
C20H15NaO3 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
sodium;4-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylphenolate |
InChI |
InChI=1S/C20H16O3.Na/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,21,23H,1H3;/q;+1/p-1 |
Clave InChI |
KEUMVQPFAKZHTG-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



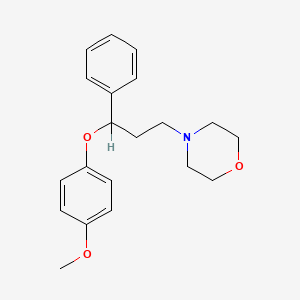

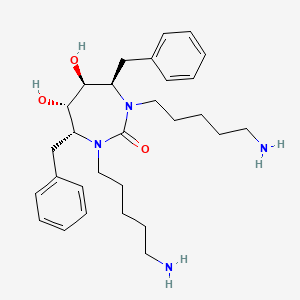
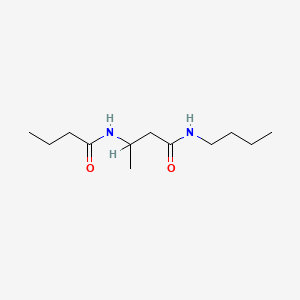

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12697119.png)

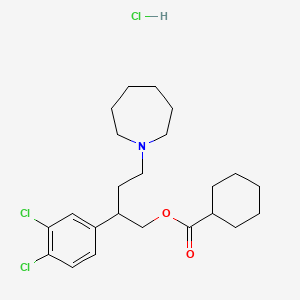
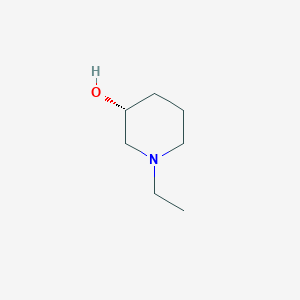
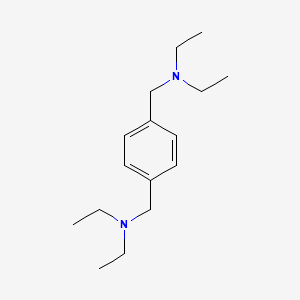
![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)
![[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate](/img/structure/B12697147.png)

